![molecular formula C24H25ClN2O4 B563887 2-Methoxycarbonyl Loratadine CAS No. 860010-37-3](/img/structure/B563887.png)
2-Methoxycarbonyl Loratadine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxycarbonyl Loratadine is an intermediate in the synthesis of 2-Hydroxymethyl Loratadine . It has a molecular weight of 440.92 and a molecular formula of C24H25ClN2O4 .
Synthesis Analysis
2-Methoxycarbonyl Loratadine is an intermediate in the synthesis of 2-Hydroxymethyl Loratadine . The synthesis of Loratadine, a second-generation antihistamine, has been studied extensively .Molecular Structure Analysis
The molecular formula of 2-Methoxycarbonyl Loratadine is C24H25ClN2O4 . The crystal structure of a related compound, Loratadine, has been determined using a combination of low-resolution 3D electron diffraction data and density functional theory .Chemical Reactions Analysis
The reactive properties of Loratadine, a related compound, have been investigated using both density functional theory (DFT) calculations and molecular dynamics (MD) simulations . According to bond dissociation energies (BDE), the oxidation is likely to occur in the piperidine and cycloheptane rings .Physical And Chemical Properties Analysis
Loratadine, a related compound, has high permeability but low solubility under physiological conditions . Efforts have been made to increase the solubility of Loratadine for bioavailability enhancement .Applications De Recherche Scientifique
Inhibition of Histamine Release : Loratadine, including its derivatives, exhibits the ability to modulate histamine release from human basophils, which is crucial in allergic responses. This action is seen as both H1 receptor blocking activity and independent histamine release inhibition (Miadonna et al., 1994).
Pregnancy Safety : A study on loratadine exposure during pregnancy showed no significant increase in the risk of major anomalies, suggesting its safety in gestational use (Diav-Citrin et al., 2003).
Calcium Ion Modulation : Loratadine influences cytosolic calcium ion levels and leukotriene release in cells, suggesting a novel mechanism of action independent of its anti-histamine activity. This could be significant in treating allergic reactions and understanding calcium homeostasis (Letari et al., 1994).
Effect on Asthma : Loratadine's effect on the airway and skin responses to histamine and allergens in asthmatic subjects has been studied, showing it to be a potent and selective H1 antagonist (Town & Holgate, 1990).
Pharmacokinetic Studies : The pharmacokinetics and therapeutic drug monitoring of Loratadine in children have been assessed, crucial for its effective application in pediatric allergic conditions (Li et al., 2020).
Anti-Inflammatory Properties : Loratadine has been found to exhibit anti-inflammatory activity, inhibiting the release of preformed and de novo synthesized mediators from human cells. This indicates its broader potential beyond allergy treatment (Genovese et al., 1997).
Biotransformation by Fungi : Fungal resources have been screened for their ability to biotransform Loratadine into active metabolites, which is important for developing more potent derivatives (Keerthana & Vidyavathi, 2018).
Cardiac Effects : The effects of Loratadine on human cardiac Kv1.5 channels have been studied, providing insights into its potential cardiac implications (Crumb, 1999).
Antiallergic Activity : Loratadine's antiallergic activity, including its ability to inhibit bronchospasm and allergic reactions in animal models, has been demonstrated, underlining its efficacy in treating allergies (Kreutner et al., 1987).
Drug Interactions and Liver Microsomal Cytochrome P450 : Loratadine's influence on liver microsomal cytochrome P450 in rats and mice has been evaluated, which is crucial for understanding its metabolic interactions and effects on liver function (Parkinson et al., 1992).
Pharmaceutical Analysis : Spectrophotometric and FIA methods for determining Loratadine in pharmaceutical formulations have been developed, which are essential for quality control and drug development (Qassim, 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 13-chloro-2-(1-ethoxycarbonylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4/c1-3-31-24(29)27-12-10-15(11-13-27)21-19-8-7-18(25)14-17(19)5-4-16-6-9-20(23(28)30-2)26-22(16)21/h6-9,14H,3-5,10-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAINJLOQVFTKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C(=O)OC)C=C(C=C3)Cl)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652634 |
Source
|
Record name | Methyl 8-chloro-11-[1-(ethoxycarbonyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxycarbonyl Loratadine | |
CAS RN |
860010-37-3 |
Source
|
Record name | Methyl 8-chloro-11-[1-(ethoxycarbonyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.